2-Phenylbenzoylacetonitrile

Overview

Description

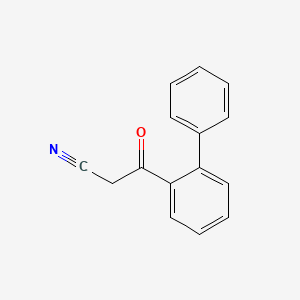

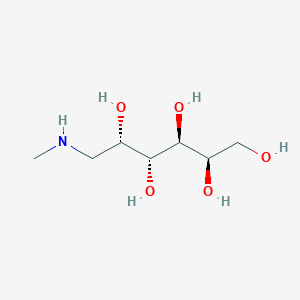

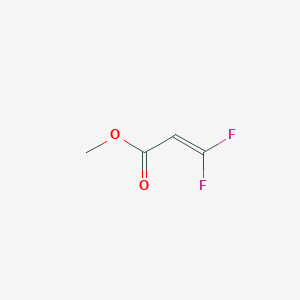

2-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 270084-29-2 . Its IUPAC name is 3-[1,1’-biphenyl]-2-yl-3-oxopropanenitrile . It is known for its potent insect pheromonal activity.

Molecular Structure Analysis

The molecular formula of 2-Phenylbenzoylacetonitrile is C15H11NO . The InChI code is 1S/C15H11NO/c16-11-10-15(17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10H2 .Physical And Chemical Properties Analysis

The molecular weight of 2-Phenylbenzoylacetonitrile is 221.26 . More detailed physical and chemical properties were not found in the sources I searched.Scientific Research Applications

Synthesis of Benzimidazoles

One significant application of compounds related to 2-Phenylbenzoylacetonitrile is in the synthesis of benzimidazoles under high-temperature water conditions. This method emphasizes the solvent properties of high-temperature water to optimize yields and purity, enabling direct X-ray diffraction analysis of the products without further purification (Dudd et al., 2003).

Molecular Structure and Antibacterial Activity

Research on structurally similar compounds has explored their molecular structure using various spectroscopic techniques and theoretical calculations. These studies also delve into antibacterial activity, revealing the potential of these compounds in developing new antibacterial agents (Uzun et al., 2019).

Chiral Separation Techniques

The electrophilic properties of phenyl isothiocyanate derivatives, which are used in peptide chain sequencing, illustrate another area of application. These compounds have facilitated advancements in chiral separation techniques, highlighting their potential in biochemical research (Chen, 2003).

Green Synthesis Approaches

In the context of green chemistry, compounds like 2-Phenylbenzoylacetonitrile serve as precursors in the microwave-assisted synthesis of benzothiazoles. This approach not only improves the synthesis efficiency but also aligns with the principles of sustainable chemistry (Kamila et al., 2006).

Corrosion Inhibition

Derivatives of similar compounds have been studied for their corrosion inhibition properties on mild steel in acidic environments. Their effectiveness, supported by surface and electrochemical studies, opens up avenues for industrial applications in corrosion protection (Verma et al., 2015).

Photoinduced Reactions

Investigations into photoinduced intramolecular substitution reactions provide insights into the reactivity of related compounds under light exposure. These findings have implications for developing new photoreactive materials and understanding the mechanisms of light-induced chemical transformations (Park et al., 2002).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The formation of benzyl nitrile involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the synthesis of benzyl nitrile, a similar compound, is enhanced under certain stress conditions, such as 5% NaCl and pH 4.5

properties

IUPAC Name |

3-oxo-3-(2-phenylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-10-15(17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJFPYXEQZSOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475737 | |

| Record name | 2-PHENYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylbenzoylacetonitrile | |

CAS RN |

270084-29-2 | |

| Record name | 2-PHENYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)